molecular formula C12H28Sn2 B14439312 (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) CAS No. 78338-46-2

(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)

Cat. No.: B14439312
CAS No.: 78338-46-2
M. Wt: 409.8 g/mol
InChI Key: AYKANWMHSTZVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3,3-dimethylbut-1-ene backbone. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3,3-dimethylbut-1-ene with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

3,3-Dimethylbut-1-ene+2(CH3)3SnCl(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl\text{3,3-Dimethylbut-1-ene} + 2 \text{(CH}_3\text{)}_3\text{SnCl} \rightarrow \text{(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)} + 2 \text{HCl} 3,3-Dimethylbut-1-ene+2(CH3​)3​SnCl→(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl

Industrial Production Methods

Industrial production of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.

    Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of organotin oxides or hydroxides.

    Reduction: Formation of lower oxidation state organotin compounds.

    Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moieties. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:

    Coordination Chemistry: Formation of coordination complexes with metal ions or organic ligands.

    Catalysis: Activation of substrates through coordination to the organotin center, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylsilane): Similar structure but with silicon instead of tin.

    (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylgermane): Similar structure but with germanium instead of tin.

Uniqueness

(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to the presence of tin, which imparts distinct chemical properties such as higher reactivity and the ability to form stable coordination complexes. This makes it particularly useful in catalysis and material science applications.

Properties

78338-46-2

Molecular Formula

C12H28Sn2

Molecular Weight

409.8 g/mol

IUPAC Name

(3,3-dimethyl-1-trimethylstannylbut-1-enyl)-trimethylstannane

InChI

InChI=1S/C6H10.6CH3.2Sn/c1-5-6(2,3)4;;;;;;;;/h5H,2-4H3;6*1H3;;

InChI Key

AYKANWMHSTZVDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.